Ethyl 4-nitrobenzoate
CAS No.: 99-77-4
Cat. No.: VC21336339
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 99-77-4 |
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Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | ethyl 4-nitrobenzoate |
Standard InChI | InChI=1S/C9H9NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 |
Standard InChI Key | PHWSCBWNPZDYRI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Boiling Point | 186.3 °C |
Melting Point | 55-59°C |
Chemical Identity and Structure
Ethyl 4-nitrobenzoate (CAS No. 99-77-4) is an aromatic ester with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It consists of a benzene ring substituted with a nitro group (-NO2) at the para position and an ethyl ester group (-COOC2H5). The compound is also known by several synonyms including:
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Ethyl p-nitrobenzoate
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4-Nitrobenzoic acid ethyl ester
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Benzoic acid, 4-nitro-, ethyl ester
The structure features a planar aromatic ring with the nitro and ester groups positioned at opposite ends, creating a para-substitution pattern that influences its reactivity and physical properties.
Physical and Chemical Properties
Ethyl 4-nitrobenzoate presents as a crystalline powder ranging from white to light yellow or occasionally reddish in color . Its physical state at room temperature is solid, with well-defined melting and boiling points that make it suitable for various applications.
Key Physical Properties
The following table summarizes the essential physical properties of ethyl 4-nitrobenzoate:
Solubility Profile
Ethyl 4-nitrobenzoate demonstrates a characteristic solubility pattern that is important for its purification and application:
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Insoluble in water
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Freely soluble in alcohol and ether
This solubility profile facilitates its extraction and purification during synthesis and is advantageous in certain pharmaceutical formulations.
Synthesis Methods
Several methods have been developed for the synthesis of ethyl 4-nitrobenzoate, with esterification of 4-nitrobenzoic acid being the predominant approach. The synthesis techniques vary in efficiency, yield, and environmental impact.
Advanced Catalytic Methods
A patented process (US5087725A) describes the preparation of ethyl 4-nitrobenzoate using polyfluoroalkanesulfonic acids or their hydrates as catalysts. This method demonstrates significant advantages:
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Catalyst usage: 0.1 to 20 mol% relative to nitrobenzoic acid
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Reaction temperature: 60° to 120°C
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Higher yield: approximately 94.5% of theoretical yield
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Purity: 98.2-99.2% by HPLC
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Reduced side reactions
The reaction involves the following steps:
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Reaction of 4-nitrobenzoic acid with ethanol in toluene or cyclohexane
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Catalysis by hexafluoropropanesulfonic acid hydrate
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Distillation of the ternary mixture (ethanol, water, and solvent)
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Washing with water to recover catalyst
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Washing with sodium hydroxide solution to remove unconverted acid
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Steam distillation to remove solvent
Green Chemistry Approaches
Recent research has explored more environmentally friendly synthesis methods:
Zeolite-Catalyzed Synthesis
Ultradispersed natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) with crystallite sizes of 290-480 nm have been employed as heterogeneous acid catalysts. This solvent-free esterification is conducted in an argon atmosphere at the boiling point of the reaction mixture .
Enhanced Physical Methods
The reaction efficiency can be further improved through:
These methods demonstrate significant advantages in terms of conversion rates and product yields:
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Conversion of 4-nitrobenzoic acid: up to 70%
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Yield of ethyl 4-nitrobenzoate: up to 67%
The following table compares the performance of different synthesis methods:
Analytical Identification
The identification and characterization of ethyl 4-nitrobenzoate can be performed using various spectroscopic and analytical techniques.
Spectroscopic Characterization
FTIR spectroscopy reveals characteristic absorption bands:
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1712.26 cm⁻¹: C=O ester peak (shifted from typical 1750-1735 cm⁻¹ due to conjugation with aromatic ring)
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1366.77, 1520.06, 869.81, 711.51, and 505.53 cm⁻¹: NO₂ group vibrations
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1269.03 and 1100.94 cm⁻¹: symmetric and antisymmetric C-O stretches of the ester COO group
Additional characterization can be performed using:
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GC/MS for mass spectral analysis
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¹H and ¹³C NMR spectroscopy to confirm structure
Applications and Uses
Ethyl 4-nitrobenzoate serves various functions in industrial and research applications.
Pharmaceutical Applications
The compound is primarily utilized as:
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A semi-product in the chemical-pharmaceutical industry for the production of local anesthetics such as novocaine (procaine) and related compounds
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An intermediate in the preparation of p-dimethylaminobenzoate compounds
Analytical Standards
Ethyl 4-nitrobenzoate is employed as:
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A pharmaceutical secondary standard for quality control applications
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A reference material providing laboratories and manufacturers with a cost-effective alternative to in-house working standards
Research and Development
In research settings, the compound serves as:
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A model compound for studying esterification reactions and catalysis
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A starting material for various organic syntheses
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A reference compound for analytical method development
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